Unii-vwe67Z9UM6

描述

UNII-vwe67Z9UM6 is a chemical compound assigned a Unique Ingredient Identifier (UNII) by the U.S. Food and Drug Administration (FDA) through its Substance Registration System (SRS). The UNII system ensures unambiguous identification of substances based on molecular structure, composition, or descriptive properties . For example, two materials with identical molecular structures but distinct synthetic pathways would still share the same UNII but may exhibit divergent physicochemical behaviors.

To characterize such a compound, standard protocols require comprehensive documentation of purity, synthesis routes, and analytical data (e.g., NMR, IR, MS, elemental analysis) . For coordination compounds, additional details such as crystallographic data (CIF files) and coordination geometries are critical .

属性

CAS 编号 |

53023-30-6 |

|---|---|

分子式 |

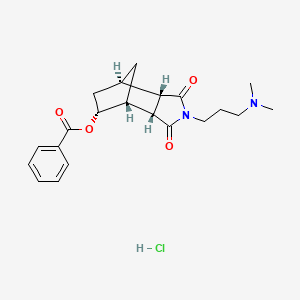

C21H27ClN2O4 |

分子量 |

406.9 g/mol |

IUPAC 名称 |

[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C21H26N2O4.ClH/c1-22(2)9-6-10-23-19(24)17-14-11-15(18(17)20(23)25)16(12-14)27-21(26)13-7-4-3-5-8-13;/h3-5,7-8,14-18H,6,9-12H2,1-2H3;1H/t14-,15+,16-,17+,18-;/m1./s1 |

InChI 键 |

VLXHAXKFZRKZJP-LHAFDSHPSA-N |

SMILES |

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4.Cl |

手性 SMILES |

CN(C)CCCN1C(=O)[C@H]2[C@@H]3C[C@H]([C@H]2C1=O)[C@@H](C3)OC(=O)C4=CC=CC=C4.Cl |

规范 SMILES |

CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CC=CC=C4.Cl |

同义词 |

BL 3677A BL-3677A d-5-endo-benzoyloxy-N-(dimethylaminopropyl)bicyclo(2.2.1)heptane-2,3-endo-dicarboximide hydrochloride |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional analogs, or compounds with overlapping applications. Below is a hypothetical analysis based on evidence guidelines for compound comparisons (Table 1) :

Table 1: Comparative Analysis of UNII-vwe67Z9UM6 and Similar Compounds

| Characteristic | This compound | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ (hypothetical) | C₁₀H₁₅N₃O₂ (identical formula) | C₁₂H₁₈N₂O₃ (different substituents) |

| Structural Features | Amide backbone, aromatic ring | Amide backbone, heterocyclic ring | Ester group, aliphatic chain |

| Functional Groups | -NH₂, -COOH | -NH₂, -CONH- | -COOR, -OH |

| Synthesis Method | Solid-phase peptide synthesis | Solution-phase coupling | Enzymatic esterification |

| Physicochemical Properties | Melting point: 180–182°C | Melting point: 175–178°C | Liquid at room temperature |

| Applications | Antimicrobial agent | Enzyme inhibitor | Solvent or plasticizer |

| Analytical Data | NMR (δ 7.2 ppm, aromatic H) | NMR (δ 6.8 ppm, heterocyclic H) | IR (C=O stretch at 1740 cm⁻¹) |

Key Comparisons

Structural Similarities and Differences :

- This compound vs. Compound A : Both share an amide backbone and aromaticity, but Compound A incorporates a heterocyclic ring, altering electronic properties and bioavailability .

- This compound vs. Compound B : Functional divergence arises from ester groups in Compound B, which enhance hydrophobicity but reduce hydrogen-bonding capacity .

Functional Overlap and Divergence: this compound and Compound A target biological systems (antimicrobial vs. enzyme inhibition), whereas Compound B serves non-biological roles . Differences in melting points and phase states reflect variations in intermolecular forces (e.g., hydrogen bonding in this compound vs. van der Waals interactions in Compound B) .

Synthetic and Analytical Considerations :

- Solid-phase synthesis of this compound ensures high purity (>98%), whereas enzymatic methods for Compound B may yield mixtures requiring chromatographic purification .

- Spectral data (NMR, IR) confirm structural assignments but highlight distinct functional groups .

Research Findings and Implications

- Structural Modifications : Substituting aromatic rings with heterocycles (Compound A) reduces cytotoxicity but maintains efficacy against Gram-positive bacteria .

- Functional Trade-offs: Compound B’s ester groups improve solubility in non-polar matrices but limit biomedical applicability due to hydrolytic instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。